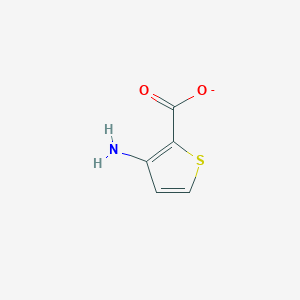

3-Amino-2-thiophenecarboxylate

Description

BenchChem offers high-quality 3-Amino-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4NO2S- |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-aminothiophene-2-carboxylate |

InChI |

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)/p-1 |

InChI Key |

CQSJDKGNONPQOQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-Thiophenecarboxylates

Foreword: The Thiophene Scaffold - A Privileged Motif in Modern Drug Discovery

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical resource on the synthesis and characterization of 3-amino-2-thiophenecarboxylate esters. These five-membered heterocyclic compounds are not merely synthetic intermediates; they are crucial building blocks in the architecture of a diverse array of biologically active molecules. From anti-inflammatory agents to potent kinase inhibitors, the thiophene core is a privileged scaffold, offering a unique combination of electronic properties and structural rigidity that is highly valued in medicinal chemistry. This document is designed to provide not just a set of instructions, but a deeper understanding of the underlying principles, practical considerations, and critical analytical techniques essential for the successful synthesis and validation of this important class of compounds.

Strategic Importance in Medicinal Chemistry

The 3-amino-2-thiophenecarboxylate framework is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. Its utility stems from the versatile reactivity of the amino and ester functional groups, which allows for the construction of more complex molecular architectures.

Notably, this scaffold is a key precursor in the synthesis of:

-

Thienopyrimidines: This class of fused heterocycles is prominent in the development of kinase inhibitors for oncology. The thienopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.[1][2] For instance, derivatives are being investigated as inhibitors for Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K).[1][3][4]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A prominent example is the synthesis of Tenoxicam, where the 3-amino-2-thiophenecarboxylate core is elaborated to form the thienobenzothiazine structure responsible for its anti-inflammatory properties.[5]

-

Agrochemicals: This versatile intermediate is also employed in the production of herbicides such as thiophenesulfuron.[5]

The inherent biological activity of many 2-aminothiophene derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, further underscores the importance of mastering their synthesis.[6]

Synthesis of 3-Amino-2-Thiophenecarboxylates: The Gewald Reaction

The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[7] This one-pot synthesis is valued for its operational simplicity and the ready availability of starting materials.

The Underlying Mechanism: A Stepwise Perspective

The Gewald reaction is generally understood to proceed through a sequence of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a ketone or aldehyde and an active methylene compound, such as an α-cyanoester (e.g., methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[5][7][8]

-

Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and is thought to involve the formation of a sulfur-adduct at the β-carbon.[8][9]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[7][10]

The overall thermodynamic driving force for the reaction is the formation of the aromatic thiophene ring.[8]

DOT source for Gewald Reaction Mechanism

Field-Proven Experimental Protocol: Synthesis of Methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate

Materials:

-

Butan-2-one

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

-

Hexane (for recrystallization)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

TLC setup

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butan-2-one (1.44 g, 20 mmol), methyl cyanoacetate (1.98 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask. While stirring at room temperature, add morpholine (1.74 g, 20 mmol) dropwise to the reaction mixture.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield the pure methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate as a solid.

Expert Insight: The choice of base is critical and can significantly impact the reaction rate and yield. While morpholine is effective, other bases such as piperidine or triethylamine can also be used.[11] For sterically hindered ketones, a two-step procedure, where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base, may be more effective.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 3-amino-2-thiophenecarboxylate. A combination of spectroscopic and physical methods provides a self-validating system.

Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for the parent compound, methyl 3-amino-2-thiophenecarboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [12] |

| Molecular Weight | 157.19 g/mol | [12] |

| Appearance | White to beige-brown crystalline powder | [13] |

| Melting Point | 62-64 °C | [14][15] |

| Boiling Point | 100-102 °C at 0.1 mmHg | [15] |

| ¹H NMR (CDCl₃, ppm) | δ 7.26 (d, 1H, thiophene-H), 6.53 (d, 1H, thiophene-H), 5.5 (br s, 2H, -NH₂), 3.82 (s, 3H, -OCH₃) | [16] |

| ¹³C NMR (CDCl₃, ppm) | Assignments may vary slightly based on solvent and reference. Expected signals around: δ 165 (C=O), 150 (C-NH₂), 125 (thiophene-CH), 115 (thiophene-CH), 105 (C-CO₂Me), 51 (-OCH₃) | [17] |

| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending), ~1550-1400 (aromatic C=C stretching) | [18] |

| Mass Spectrum (EI) | m/z 157 (M⁺), 126 ([M-OCH₃]⁺), 125 ([M-CH₃OH]⁺) | [18] |

Interpreting the Data: A Scientist's Perspective

-

¹H NMR: The two doublets in the aromatic region are characteristic of the adjacent protons on the thiophene ring. The broad singlet around 5.5 ppm is indicative of the amino protons, and its integration should correspond to two protons. The sharp singlet at approximately 3.8 ppm corresponds to the three protons of the methyl ester group.

-

¹³C NMR: The spectrum should display six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The four sp² carbons of the thiophene ring will appear in the aromatic region, with the carbon attached to the amino group being significantly shielded. The methyl carbon of the ester will be the most upfield signal.

-

IR Spectroscopy: The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3200 cm⁻¹ region. A strong absorption band around 1680 cm⁻¹ is characteristic of the ester carbonyl group.

-

Mass Spectrometry: In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed at m/z 157. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z 126, and the loss of methanol (-CH₃OH) to give a peak at m/z 125.[6][19]

Troubleshooting and Impurity Profile

A common challenge in the Gewald reaction is the formation of byproducts. Unreacted starting materials or the intermediate α,β-unsaturated nitrile may be present if the reaction does not go to completion.[11] Purification by recrystallization or column chromatography is often necessary to obtain a product of high purity. The purity can be readily assessed by ¹H NMR spectroscopy and HPLC.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-amino-2-thiophenecarboxylates and the reagents used in their synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][20]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[20]

-

Hazards: Methyl 3-amino-2-thiophenecarboxylate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[18] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion and Future Outlook

The 3-amino-2-thiophenecarboxylate scaffold continues to be a highly valuable and versatile building block in the development of new chemical entities with therapeutic potential. The Gewald reaction remains a cornerstone of its synthesis, offering an efficient and adaptable route to a wide range of derivatives. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and comprehensive characterization are essential for the successful and reproducible synthesis of these important intermediates. As our understanding of disease pathways deepens, the strategic derivatization of the 3-amino-2-thiophenecarboxylate core will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Pharmaceutical Intermediate: Methyl 3-amino-2-thiophenecarboxylate Synthesis. Retrieved from [Link]

- Abaee, M. S., Cheraghi, Z., & Mojtahedi, M. M. (2014). ARKIVOC, 2014(6), 254-263.

-

PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 3-AMINO-2-THIOPHENECARBOXYLATE. Retrieved from [Link]

-

PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Retrieved from [Link]

- Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293.

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Retrieved from [Link]

-

ResearchGate. (2026). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Retrieved from [Link]

-

MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Retrieved from [Link]

-

PubMed Central. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved from [Link]

-

MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]

-

PubMed Central. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry - Interpretation Made Easy!. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Packing polymorphism in 3-amino-2-pyrazinecarboxylate based tin(ii) complexes and their catalytic activity towards cyanosilylation of aldehydes. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

-

ResearchGate. (2025). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. d-nb.info [d-nb.info]

- 10. arkat-usa.org [arkat-usa.org]

- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Methyl 3-amino-2-thiophenecarboxylate (22288-78-4) 1H NMR spectrum [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nj.gov [nj.gov]

An In-depth Technical Guide to Methyl 3-Amino-2-thiophenecarboxylate: A Cornerstone for Heterocyclic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Thiophene Building Block

In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is often measured by its versatility, reactivity, and ability to give rise to diverse structures with significant biological activity. Methyl 3-amino-2-thiophenecarboxylate (CAS No. 22288-78-4), a polysubstituted aminothiophene, exemplifies these qualities. While a simple molecule in its own right, it serves as a critical starting material and key intermediate in the synthesis of a multitude of complex heterocyclic compounds.[1][2] Its structure, featuring a thiophene ring substituted with both a nucleophilic amino group and an electrophilic methyl ester, provides a unique combination of reactive sites. This duality allows for a wide array of chemical transformations, making it an indispensable tool for drug discovery programs targeting a range of therapeutic areas, from infectious diseases and oncology to central nervous system disorders.[2][3] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers looking to leverage this powerful scaffold.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory setting. Methyl 3-amino-2-thiophenecarboxylate is typically a solid at room temperature, appearing as a white to beige or brown crystalline powder.[2] It exhibits limited solubility in water but is readily soluble in common organic solvents, facilitating its use in a variety of reaction conditions.[1][4]

Table 1: Physicochemical Properties of Methyl 3-Amino-2-thiophenecarboxylate

| Property | Value | Source(s) |

| CAS Number | 22288-78-4 | [2][5] |

| Molecular Formula | C₆H₇NO₂S | [2][5] |

| Molecular Weight | 157.19 g/mol | [2][5] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 62-68 °C | [2][4] |

| Boiling Point | 100-102 °C @ 0.1 mmHg | [2][4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [1][4][6] |

| pKa (Predicted) | 1.86 ± 0.10 | [1][4] |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Methyl 3-amino-2-thiophenecarboxylate is classified as a hazardous substance, known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][7]

-

GHS Hazard Codes: H315, H319, H335[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a dust mask.[7] Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as it can be air sensitive.[1][4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Synthesis: The Gewald Reaction as the Gateway

The most prominent and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction .[8][9] This multicomponent condensation reaction is valued for its operational simplicity, use of readily available starting materials, and its ability to construct the substituted thiophene ring in a single step.[9]

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9] For the synthesis of Methyl 3-amino-2-thiophenecarboxylate, the key precursors are methyl cyanoacetate and an α-mercaptoaldehyde or ketone equivalent, which react with sulfur.

Mechanism and Rationale

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetate, catalyzed by a base (e.g., triethylamine or morpholine).[10] This is followed by the addition of elemental sulfur to the intermediate. The subsequent intramolecular cyclization and tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final 2-aminothiophene product.[10] The choice of a base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.

Detailed Experimental Protocol: Synthesis via Modified Gewald Reaction

This protocol is a representative example for the synthesis of 2-aminothiophenes and is adapted from established methodologies.[11][12]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve methyl cyanoacetate (1.0 eq) and 1,4-dithiane-2,5-diol (0.5 eq, serves as a mercaptoacetaldehyde precursor) in methanol.

-

Reaction Initiation: Add elemental sulfur (1.1 eq) to the mixture.

-

Base Addition: While stirring vigorously, add triethylamine (1.5 eq) dropwise to the suspension at a rate that maintains a gentle reflux. The choice of triethylamine is strategic; it is a sufficiently strong, non-nucleophilic base that effectively catalyzes the initial condensation without interfering with the ester functionality.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol to yield the final Methyl 3-amino-2-thiophenecarboxylate as a crystalline solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 3-amino-2-thiophenecarboxylate stems from the orthogonal reactivity of its functional groups. The amino group acts as a potent nucleophile, while the ester group is an electrophilic handle, and the thiophene ring itself can undergo electrophilic substitution. This versatility makes it a cornerstone for building fused heterocyclic systems of high medicinal value.[2]

Caption: Key reactivity pathways of Methyl 3-Amino-2-thiophenecarboxylate.

Gateway to Thienopyrimidines: A Privileged Scaffold

Perhaps the most significant application of this compound is in the synthesis of thienopyrimidines .[3][13] This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[3] The reaction of Methyl 3-amino-2-thiophenecarboxylate with various reagents like formamide, urea, or guanidine can lead to the formation of the pyrimidine ring fused to the thiophene core.

Thienopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer Agents: Many thienopyrimidines function as potent kinase inhibitors, targeting dysfunctional cell signaling pathways in cancer cells.[11][14]

-

Anti-infective Agents: The scaffold is central to compounds with antibacterial, antifungal, and antiviral properties.[3][13][15]

-

CNS and Cardiovascular Drugs: Derivatives are explored as receptor antagonists and enzyme inhibitors for various other therapeutic indications.[2][11]

Caption: General workflow from Gewald synthesis to API development.

Role in Approved Pharmaceuticals

The thiophene motif is present in numerous marketed drugs. For instance, derivatives of aminothiophenes are crucial intermediates in the synthesis of the atypical antipsychotic Olanzapine and the local anesthetic Articaine .[16][17][18] While the exact CAS number 22288-78-4 may not be a direct precursor in all patented routes, the underlying aminothiophene carboxylate structure is fundamental to the construction of the thieno[2,3-b][1][6]benzodiazepine core of Olanzapine.[17][19] This underscores the industrial relevance of this class of compounds and the synthetic strategies developed around them.

Conclusion

Methyl 3-amino-2-thiophenecarboxylate, CAS 22288-78-4, is far more than a simple chemical intermediate. It is a versatile and powerful building block that provides an efficient entry point into medicinally rich chemical space, most notably the thienopyrimidines. Its predictable reactivity, accessible synthesis via the robust Gewald reaction, and proven track record in the generation of bioactive molecules secure its place as a staple compound in the toolkit of medicinal chemists and drug development professionals. A comprehensive understanding of its chemistry is essential for unlocking its full potential in the design and synthesis of next-generation therapeutics.

References

-

Chem-Impex. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

Ahmed, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079–3088. Available from: [Link]

-

Wiley Online Library. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Retrieved from [Link]

-

Georganics. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

-

SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

- Google Patents. (n.d.). WO2007096895A1 - Preparation of anhydrous olanzapine of form-1.

-

Georganics. (n.d.). Methyl 2-amino-3-thiophenecarboxylate – description and application. Retrieved from [Link]

-

ResearchGate. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]

- Google Patents. (n.d.). CN102250116A - Preparation method of olanzapine.

-

SCIRP. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, 1-7. Available from: [Link]

-

Quick Company. (n.d.). A One Pot Process For The Preparation Of Olanzapine Intermediate. Retrieved from [Link]

-

Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 284-288. Available from: [Link]

- Google Patents. (n.d.). WO2009000067A1 - Improved processes for the synthesis of olanzapine.

-

National Center for Biotechnology Information. (2025). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 30(1), 123. Available from: [Link]

-

ResearchGate. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(9), 10859-10868. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 [chemicalbook.com]

- 5. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-2-thiophenecarboxylate CAS#: 22288-78-4 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 12. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]

- 15. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 17. WO2007096895A1 - Preparation of anhydrous olanzapine of form-1 - Google Patents [patents.google.com]

- 18. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 19. CN102250116A - Preparation method of olanzapine - Google Patents [patents.google.com]

3-Amino-2-thiophenecarboxylate: A Heterocyclic Pivot for Drug Discovery

Technical Guide & Whitepaper

Executive Summary

3-Amino-2-thiophenecarboxylate (specifically its methyl ester, CAS 22288-78-4 ) serves as a foundational "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its ability to mimic the anthranilic acid (2-aminobenzoic acid) core while offering distinct electronic properties and reduced metabolic liability.

This guide details the technical application of this building block, focusing on its primary role as a precursor to thieno[2,3-d]pyrimidines —bioisosteres of quinazolines widely used in kinase inhibitor development (e.g., EGFR, PI3K/mTOR targets). We provide validated synthetic protocols, mechanistic insights, and divergent synthesis strategies for researchers in oncology and inflammation therapeutic areas.

Chemical Profile & Structural Logic[1][2][3]

| Property | Specification |

| IUPAC Name | Methyl 3-amino-2-thiophenecarboxylate |

| CAS Number | 22288-78-4 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 72–73 °C |

| Key Functionality | Ortho-amino ester (Push-Pull system) |

| Storage | 2-8°C, under inert atmosphere (Air sensitive) |

Why this Scaffold? The ortho-amino ester motif provides a pre-organized "jaws" conformation, facilitating cyclocondensation reactions. Unlike its benzene analogue (anthranilate), the thiophene ring is electron-rich (π-excessive), making the C-2 position highly susceptible to electrophilic attack if not protected, while the amine at C-3 is nucleophilic but less basic than aniline due to resonance into the ester.

Synthetic Accessibility: The Gewald Reaction

The most robust method for accessing this scaffold is the Gewald Reaction . While the classic 3-component Gewald uses elemental sulfur, the Modified Gewald using 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde dimer surrogate) is preferred for the unsubstituted 3-amino-2-thiophenecarboxylate core to avoid complex workups and improve regioselectivity.

Experimental Protocol: Modified Gewald Synthesis

Objective: Synthesis of Methyl 3-amino-2-thiophenecarboxylate.

Reagents:

-

Methyl cyanoacetate (1.0 equiv)

-

1,4-Dithiane-2,5-diol (0.5 equiv)

-

Triethylamine (TEA) (catalytic to stoichiometric)

-

Methanol (Solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyanoacetate (10 mmol) in methanol (20 mL).

-

Addition: Add 1,4-dithiane-2,5-diol (5 mmol). Note: The dimer dissociates in solution to generate in situ mercaptoacetaldehyde.

-

Catalysis: Add Triethylamine (0.5 mL) dropwise. The reaction is exothermic; ensure temperature control (< 40°C) initially.

-

Reaction: Heat the mixture to mild reflux (60°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) for the disappearance of the cyanoacetate.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄. Recrystallize from cold ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Yield: Expect 60–75% yield of pale yellow crystals.

Mechanistic Pathway (Gewald Variant)

The reaction proceeds via a Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization.

Figure 1: Mechanistic flow of the Modified Gewald Reaction using dithiane dimer.

Divergent Reactivity & Scaffold Utilization

The 3-amino-2-thiophenecarboxylate core is a "divergent node." The primary application is the synthesis of fused bicyclic systems, specifically thieno[2,3-d]pyrimidines .

Pathway A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This transformation creates the core scaffold found in many PI3K and EGFR inhibitors. The pyrimidine ring is annealed onto the thiophene.[1]

Protocol: Cyclization with Formamide

-

Mix: Combine Methyl 3-amino-2-thiophenecarboxylate (1.0 g) with Formamide (10 mL).

-

Heat: Heat the mixture to 180–190°C. Critical Step: High temperature is required to drive the condensation and subsequent elimination of methanol.

-

Duration: Maintain heating for 4–6 hours.

-

Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

-

Isolation: The product, Thieno[2,3-d]pyrimidin-4(3H)-one , will precipitate as a solid.[2] Filter, wash with water, and dry.[2]

-

Yield: Typical yields are 70–85%.

Advanced Functionalization: The resulting "one" (lactam) can be converted to the 4-chloro derivative using POCl₃, which then allows for S_NAr displacement with various amines to generate a library of kinase inhibitors.

Pathway B: Sandmeyer-Type Halogenation

The 3-amino group can be converted to a halogen (Cl, Br, I) to access 3-halo-2-thiophenecarboxylates , which are precursors for Suzuki-Miyaura couplings.

-

Reagents: NaNO₂, HX (HCl/HBr), CuX.

-

Condition: 0°C diazotization followed by room temperature Sandmeyer displacement.

-

Note: Thiophene diazonium salts are less stable than benzenediazonium salts; rapid addition of the copper halide is recommended.

Pathway C: Sulfonylurea Synthesis (Agrochemicals)

Reaction of the amino group with sulfonyl isocyanates yields sulfonylureas. This is the route to Thifensulfuron-methyl , a potent herbicide.

Figure 2: Divergent synthesis pathways from the central building block.

Case Studies in Medicinal Chemistry

Bioisosterism: Quinazoline vs. Thienopyrimidine

In drug design, replacing a benzene ring with a thiophene (thiophene-for-benzene isosterism) often improves potency and solubility.

-

Quinazoline: Found in Gefitinib/Erlotinib (EGFR inhibitors).

-

Advantage: The thiophene sulfur acts as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., Cys) in the kinase ATP-binding pocket that the benzene ring cannot.

Tenoxicam (NSAID)

Tenoxicam is a non-steroidal anti-inflammatory drug belonging to the oxicam class.[5]

-

Synthesis Route: Methyl 3-amino-2-thiophenecarboxylate is condensed with sarcosine methyl ester, cyclized to the thienothiazine ring, and finally coupled with 2-aminopyridine.

-

Role: The thiophene ring confers a distinct metabolic profile compared to the benzothiazine core of Piroxicam.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Gewald | Incomplete condensation or excessive heat causing polymerization. | Use fresh 1,4-dithiane-2,5-diol. Keep temp <60°C. Ensure amine base is dry. |

| Darkening of Product | Oxidation of the amino group. | Store under Nitrogen/Argon. Recrystallize with activated charcoal. |

| Incomplete Cyclization | Water present in formamide reaction. | Use dry formamide. Increase temp to 180°C to distill off methanol byproduct. |

| Diazotization Failure | Instability of thiophene diazonium salt. | Keep temp strictly at 0°C. Do not isolate the diazonium salt; react in situ immediately. |

References

-

Gewald Reaction Mechanism & Scope

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Link

-

-

Thienopyrimidine Synthesis Protocol

-

Lei, H., et al. (2014). Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine. Atlantis Press. Link

-

-

Tenoxicam Synthesis

-

Sandmeyer Reaction on Heterocycles

-

General Reactivity & Safety

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of tenoxicam,a nonsteroidal antiinflammatory drug [journal11.magtechjournal.com]

- 7. nbinno.com [nbinno.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. GSRS [gsrs.ncats.nih.gov]

stability and storage conditions for methyl 3-amino-2-thiophenecarboxylate

Technical Guide for Research & Development

Executive Summary

Methyl 3-amino-2-thiophenecarboxylate (MATC), CAS 22288-78-4, is a critical heterocyclic building block utilized in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Tenoxicam), agrochemicals (e.g., Thifensulfuron), and advanced conductive polymers.[1][2][3][4][5][6]

While structurally robust enough for standard bench work, MATC exhibits specific sensitivities to oxidative stress (driven by the electron-rich amino group) and hydrolytic cleavage (targeted at the methyl ester).[2][5] This guide defines the physicochemical boundaries for its stability and provides a self-validating protocol for long-term storage to maintain purity >99%.

Physicochemical Stability Profile

The stability of MATC is dictated by the interplay between its electron-donating amino group and the electron-withdrawing ester functionality on the thiophene ring.[2][5]

| Property | Value / Characteristic | Stability Implication |

| CAS Number | 22288-78-4 | Unique Identifier |

| Molecular Formula | C₆H₇NO₂S | MW: 157.19 g/mol |

| Physical State | Crystalline Powder | High surface area increases exposure to air/moisture.[2][3][5] |

| Color | White to Beige/Brown | Critical Indicator: Darkening indicates oxidation/polymerization.[2][5] |

| Melting Point | 62–64 °C | Low MP requires protection from heat to prevent sintering.[2][5] |

| pKa (Predicted) | ~1.86 (Conjugate acid) | Weak base; amine is less basic than aniline but still nucleophilic.[2][5] |

| Solubility | DMSO, Methanol, Chloroform | Hydrophobic; sparingly soluble in water.[2] |

| Light Sensitivity | High | UV light accelerates photo-oxidation of the thiophene ring.[2][5] |

Mechanisms of Degradation

To preserve MATC, one must mitigate three primary degradation vectors: Oxidative Coupling , Ester Hydrolysis , and Thermal Decarboxylation .[2]

Degradation Pathways[2][5]

-

Oxidation (Air/Light): The C3-amino group is susceptible to radical formation and oxidation, leading to N-oxides or azo-dimerization.[2][5] This results in the characteristic "browning" of the sample.[2][5]

-

Hydrolysis (Moisture): The C2-methyl ester is labile under acidic or basic conditions (catalyzed by ambient moisture and trace impurities), reverting to 3-amino-2-thiophenecarboxylic acid and methanol.[2][5]

-

Thermal Stress: Prolonged exposure to temperatures >40°C can induce decarboxylation of the free acid (if present) or sintering of the bulk solid.[2]

Figure 1: Primary degradation pathways for MATC showing oxidative and hydrolytic risks.[2][5]

Storage & Handling Master Protocol

This protocol is designed to be self-validating : if the material changes color or aggregates, the protocol has been breached.[2][5]

Optimal Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon or Nitrogen). [5]

-

Container: Amber Glass Vial with Teflon-lined Cap.

Handling Workflow (Step-by-Step)

-

Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

-

Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use amber vials under an inert atmosphere (Glovebox or Glovebag).

-

Resealing: Flush the headspace with Argon before tightening the cap.[2][5] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite) for added security.[2][5]

Figure 2: Decision logic and workflow for receiving, packaging, and accessing MATC to ensure integrity.

Quality Control & Analytics

To validate the stability of your stock, use the following analytical methods.

Visual Inspection (First Line of Defense)

-

Pass: Free-flowing crystalline powder, white to light beige.[2][5]

-

Fail: Dark brown/black color, clumping, or liquid formation (deliquescence).[2]

HPLC Method (Purity Assay)

A reverse-phase method is recommended to separate the ester from the hydrolyzed acid and oxidation byproducts.[2][5]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2][5]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Thiophene absorption) and 210 nm .[2][5]

-

Retention Time: The methyl ester is less polar and will elute after the carboxylic acid degradation product.[2][5]

Thin Layer Chromatography (TLC)

For rapid bench checks:

-

Visualization: UV lamp (254 nm) or Iodine stain (brown spots).[2][5]

-

Rf Values: The ester will have a higher Rf (~0.5-0.6) than the free acid (Rf < 0.1, stays near baseline).[2][5]

Safety & Emergency Procedures

Hazard Classifications (GHS):

Handling Precautions:

-

Always manipulate in a chemical fume hood to avoid inhalation of dust.[2][5]

-

Spill Cleanup: Sweep up carefully to avoid dust generation.[2][5] Neutralize surface with a mild detergent; do not use strong oxidizers (e.g., bleach) as this may react violently with the amine residue.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate.[2][5] Retrieved from [Link][2][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. 22288-78-4 Cas No. | Methyl 3-aminothiophene-2-carboxylate | Apollo [store.apolloscientific.co.uk]

Methodological & Application

using 3-amino-2-thiophenecarboxylate in thienopyrimidine synthesis

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific regiochemical utility of methyl 3-amino-2-thiophenecarboxylate in synthesizing thieno[3,2-d]pyrimidine scaffolds—a critical bioisostere in modern kinase inhibitor discovery.

Starting Material: Methyl 3-amino-2-thiophenecarboxylate CAS: 22288-78-4 Target Scaffold: Thieno[3,2-d]pyrimidine (Bioisostere of Quinazoline/Purine)[1][2]

Executive Summary & Rationale

In drug discovery, the thieno[3,2-d]pyrimidine scaffold serves as a potent bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) and purines.[3] By replacing the benzene ring of quinazoline with a thiophene ring, medicinal chemists can modulate:

-

Lipophilicity (LogP): Thiophene is more lipophilic than benzene, potentially improving membrane permeability.

-

Electronic Character: The electron-rich nature of thiophene alters the pKa of the pyrimidine nitrogens, affecting hydrogen bond capability in the ATP-binding pocket of kinases.

-

Metabolic Stability: The sulfur atom introduces new metabolic soft spots or blocks existing ones depending on substitution.

Crucial Regiochemical Distinction: Researchers must distinguish between the two primary isomers:

-

3-amino-2-thiophenecarboxylate (Subject of this guide)

Yields Thieno[3,2-d]pyrimidine . -

2-amino-3-thiophenecarboxylate (Gewald product)

Yields Thieno[2,3-d]pyrimidine .

This guide details the conversion of the 3-amino-2-carboxylate isomer into functionalized thieno[3,2-d]pyrimidines via high-yielding, scalable protocols.

Chemical Pathway Visualization

The following flow chart illustrates the divergent synthetic pathways available from the core starting material.

Figure 1: Divergent synthetic pathways from Methyl 3-amino-2-thiophenecarboxylate. Method A/B leads to the 4-one core, essential for kinase inhibitor synthesis.

Detailed Experimental Protocols

Method A: The "Classic" Cyclization (Formamide)

Objective: Synthesis of the unsubstituted Thieno[3,2-d]pyrimidin-4(3H)-one core. Scale: 10 mmol – 100 mmol (Scalable)

Reagents:

-

Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

-

Formamide (Excess, acts as solvent)

-

Ammonium Acetate (0.1 eq, Catalyst - optional but recommended)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.57 g, 10 mmol) in Formamide (10 mL).

-

Reaction: Heat the mixture to 180–190°C (oil bath temperature). Stir vigorously for 4–6 hours.

-

Note: The high temperature is required to drive the formation of the amide and the subsequent dehydration/cyclization.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent) should disappear, replaced by a lower Rf spot (often precipitates).

-

Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a tan/brown solid.

-

Isolation: Pour the mixture into ice-cold water (50 mL). Stir for 30 minutes. Filter the solid under vacuum.

-

Purification: Wash the filter cake with water (2 x 20 mL) and cold isopropanol (1 x 10 mL). Recrystallize from Ethanol or DMF/Water if necessary.[3]

Yield: Typically 60–80%.[3]

Method B: The "Modern" Two-Step Cyclization (DMF-DMA)

Objective: Synthesis of N3-substituted analogs or high-purity core under milder conditions. This method is preferred for library synthesis.[3]

Reagents:

-

Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Ethanol (Solvent)[4]

-

Primary Amine (

) or Ammonium Acetate (

Protocol:

-

Formation of Amidine:

-

Dissolve starting material (1.0 eq) in Ethanol (10 mL/mmol).

-

Add DMF-DMA (1.5 eq).

-

Heat under microwave irradiation at 100°C for 30 min (or reflux for 2-3 hours).

-

Concentrate in vacuo.[3] The intermediate (Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate) is often an oil and can be used directly [1].

-

-

Cyclization:

-

Redissolve the amidine intermediate in Ethanol or Glacial Acetic Acid.

-

Add the amine nucleophile:

-

For unsubstituted N3 : Add Ammonium Acetate (5 eq) and reflux.

-

For N3-substituted : Add Primary Amine (

, 1.2 eq) and reflux (or MW 100°C).

-

-

-

Workup: Cool and pour into water. Extract with Ethyl Acetate or filter the precipitate.[4]

Data Validation:

-

Intermediate: Loss of NH2 protons in NMR. Appearance of dimethyl singlet (~3.0 ppm) and amidine CH (~7.5-8.0 ppm).

-

Final Product: Disappearance of methyl ester singlet (~3.8 ppm) and dimethyl amino group.

Method C: Activation & Functionalization (The Kinase Route)

Objective: Converting the 4-one core into a 4-amino kinase inhibitor (e.g., Gefitinib analog).

Step 1: Chlorination

-

Suspend Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in

(5–10 vol). -

Optional: Add a catalytic amount of DMF (3-5 drops).

-

Reflux (105°C) for 2–4 hours until the solution becomes clear.

-

Critical Workup: Remove excess

by rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO3 (Exothermic!). Extract with DCM immediately.[3] -

Product: 4-Chloro-thieno[3,2-d]pyrimidine (Unstable on silica; use quickly).

Step 2: SNAr Amination

-

Dissolve the 4-chloro intermediate in Isopropanol or n-Butanol.

-

Add the desired aniline or amine (1.1 eq).

-

Heat to reflux (80–100°C) for 2–12 hours.

-

Isolation: The product often precipitates as the HCl salt. Filter and wash with ether.[3]

Quantitative Comparison of Methods

| Feature | Method A (Formamide) | Method B (DMF-DMA) | Method C (Urea Fusion) |

| Primary Product | 4(3H)-one (Unsubstituted) | 4(3H)-one (N3-Substituted) | 2,4-dione (Uracil analog) |

| Reaction Temp | High (180°C) | Moderate (80–100°C) | Very High (200°C) |

| Atom Economy | High | Moderate | High |

| Purity Profile | Moderate (Tarry byproducts) | High (Clean conversion) | Low (Polymerization risk) |

| Key Application | Bulk synthesis of core | Library generation (SAR) | CNS/Sedative analogs |

Troubleshooting & Optimization

Problem: Low Yield in Cyclization (Method A)

-

Cause: Incomplete dehydration or sublimation of starting material.

-

Solution: Ensure temperature is >180°C. Use a sealed tube if the starting material is volatile. Add 5% AcOH to catalyze the proton transfer.

Problem: Regioselectivity Confusion

-

Symptom: NMR spectrum does not match literature for thieno[3,2-d].

-

Check: Verify the CAS of your starting material.

-

Methyl 3-amino-2-thiophenecarboxylate

H-6 is a doublet (J~5.5Hz), H-7 is a doublet. (Thieno[3,2-d]).[2][4][5][6][7][8] -

Methyl 2-amino-3-thiophenecarboxylate

H-5 and H-6 coupling constants differ. -

Tip: In Thieno[3,2-d]pyrimidine, the thiophene protons are often more deshielded due to the proximity of the pyrimidine nitrogens.

-

Problem: Hydrolysis of 4-Chloro Intermediate

-

Cause: Aqueous workup was too slow or too basic.

-

Solution: Quench

reaction into DCM/Ice mixture, separate phases immediately, and dry over

Safety & Handling

-

Thiophenes: Many aminothiophenes are skin sensitizers and have unpleasant sulfurous odors.[3] Handle in a fume hood.

-

POCl3: Reacts violently with water releasing HCl gas.[3] quench with extreme caution at 0°C.

-

Waste: Segregate sulfur-containing waste from standard organic waste to prevent foul odors in the lab environment.

References

-

Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones... Source: National Institutes of Health (PMC) Context: Detailed protocol for DMF-DMA cyclization and microwave synthesis.

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides... Source: Journal of Medicinal Chemistry (ACS) Context: Protocol for chlorination and SNAr functionalization.[3]

-

4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives Source: National Institutes of Health (PMC) Context: Applications in infectious disease and SAR studies.[2][3]

-

Methyl 3-amino-2-thiophenecarboxylate Product Specifications Source: Sigma-Aldrich Context: Physical properties and CAS verification.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Development & Evaluation of 3-Amino-2-thiophenecarboxylate Derivatives as Anticancer Agents

Executive Summary

The 3-amino-2-thiophenecarboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the benzene ring in various pharmacophores. Its high synthetic accessibility via the Gewald reaction, coupled with its ability to form multiple hydrogen bonds within the ATP-binding pockets of kinases, makes it an ideal candidate for oncology drug discovery.

This guide provides a comprehensive technical workflow for the rational design, chemical synthesis, and biological validation of these derivatives. It specifically focuses on their application as Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR-2 and EGFR pathways.

Rational Design & Structure-Activity Relationship (SAR)

Before initiating synthesis, it is critical to understand the pharmacophoric features of the scaffold. The 3-amino-2-thiophenecarboxylate core functions effectively because of its specific substitution pattern:

-

Position 2 (Ester/Amide): Acts as a hydrogen bond acceptor. Modification here (e.g., conversion to carbohydrazides) significantly alters solubility and lipophilicity.

-

Position 3 (Primary Amine): A critical hydrogen bond donor. This group often interacts with the "hinge region" of kinase domains (e.g., Glu917 in VEGFR-2).

-

Positions 4 & 5: These sites determine the hydrophobic interaction profile. Bulky aryl groups at Position 5 typically occupy the hydrophobic pocket II of the kinase enzyme, enhancing selectivity.

Protocol A: Chemical Synthesis (The Gewald Reaction)

The most robust method for constructing this scaffold is the multi-component Gewald reaction. This protocol utilizes a "one-pot" approach for maximum efficiency.

Reagents & Materials

-

Substrate A: Ketone or Aldehyde (e.g., Cyclohexanone or Acetophenone derivatives)

-

Substrate B: Activated Nitrile (e.g., Methyl cyanoacetate or Malononitrile)

-

Reagent C: Elemental Sulfur (

) -

Catalyst: Morpholine or Diethylamine (Secondary amines are required)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology

-

Pre-Mixing: In a 100 mL round-bottom flask, dissolve 10 mmol of Substrate A and 10 mmol of Substrate B in 20 mL of ethanol.

-

Catalyst Addition: Add 10 mmol of elemental sulfur. Stir the heterogeneous mixture at room temperature for 5 minutes.

-

Initiation: Dropwise add 10 mmol (approx. 0.87 mL) of Morpholine. Note: The reaction is exothermic; temperature may rise slightly.

-

Reflux: Heat the mixture to 60–70°C (reflux) for 3–5 hours.

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the starting ketone.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of crushed ice/water.

-

The product will precipitate as a solid.

-

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to achieve analytical purity (>98%).

Workflow Visualization

Figure 1: The One-Pot Gewald Reaction Workflow. The process relies on a Knoevenagel condensation followed by sulfur addition and intramolecular cyclization.

Protocol B: Biological Evaluation (In Vitro Cytotoxicity)

Once synthesized, the derivatives must be screened for anticancer activity. The MTT assay is the industry standard for high-throughput viability screening.

Assay Principles

NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]

Step-by-Step Methodology

-

Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, or HepG2) in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C / 5% -

Treatment:

-

Dissolve test compounds in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture medium (Final DMSO concentration < 0.1%).

-

Add 100 µL of treatment to wells. Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO only).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove media and add 100 µL of DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate cell viability using the formula:

Table 1: Representative Data Format for Reporting

| Compound ID | R1 (Pos 4) | R2 (Pos 5) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Selectivity Index (SI) |

| AT-001 | Methyl | Phenyl | 12.5 ± 1.2 | 8.4 ± 0.5 | 2.1 |

| AT-002 | Methyl | 4-Cl-Phenyl | 2.1 ± 0.3 | 1.8 ± 0.2 | >10 |

| Doxorubicin | - | - | 1.5 ± 0.1 | 1.2 ± 0.1 | N/A |

Note: A Selectivity Index (SI) > 3 against normal cells (e.g., HEK293) indicates a promising safety profile.

Protocol C: Target Validation (Kinase Inhibition)

To confirm the mechanism of action (MoA), a kinase inhibition assay is required. Thiophene derivatives often target the ATP-binding pocket of VEGFR-2.

Methodology (ELISA-based)

-

Coat Plate: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate.[1][3][4][5]

-

Reaction Mix: Add ATP (10 µM),

/Mn -

Inhibitor Addition: Add the synthesized thiophene derivative at varying concentrations (0.01 – 10 µM).

-

Incubation: Incubate at 37°C for 60 minutes.

-

Detection: Add anti-phosphotyrosine antibody conjugated to HRP.

-

Readout: Add TMB substrate and measure absorbance at 450 nm. Reduced absorbance indicates inhibition of phosphorylation.

Mechanism of Action (MoA) Pathway

The following diagram illustrates how 3-amino-2-thiophenecarboxylate derivatives induce apoptosis by blocking survival signaling.

Figure 2: Mechanism of Action. The derivative competes with ATP for the kinase binding site, halting the phosphorylation cascade required for tumor survival.

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[6] Chemische Berichte.

-

Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents.[7] Journal of Medicinal Chemistry.[7]

-

Sroor, F. M., et al. (2022).[7] Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents.[7] Archiv der Pharmazie.[7]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[1] Journal of Immunological Methods.

-

Abcam Protocols. (2024). MTT assay protocol for cell viability and proliferation.[1][8]

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. youtube.com [youtube.com]

- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. atcc.org [atcc.org]

Application Notes and Protocols: The Strategic Use of 3-Amino-2-Thiophenecarboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 3-amino-2-thiophenecarboxylate and its derivatives are pivotal building blocks in the synthesis of a diverse range of modern agrochemicals. The inherent reactivity of the vicinal amino and carboxylate functionalities on the thiophene scaffold provides a versatile platform for the construction of complex heterocyclic systems with potent biological activities. This guide provides an in-depth exploration of the synthetic utility of 3-amino-2-thiophenecarboxylates, focusing on their application in the development of herbicides and fungicides. Detailed mechanistic insights, step-by-step synthetic protocols, and an examination of structure-activity relationships are presented to empower researchers in the design and execution of novel agrochemical discovery programs.

Introduction: The Thiophene Core in Agrochemical Design

The thiophene ring is a privileged scaffold in medicinal and agrochemical chemistry, often serving as a bioisostere for a phenyl ring.[1] Its incorporation into a molecule can significantly modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. Methyl 3-amino-2-thiophenecarboxylate, in particular, is a highly valuable intermediate due to the strategic placement of its functional groups, which allows for facile annulation and derivatization reactions.[2][3] This application note will delve into the synthesis of this key intermediate and its subsequent elaboration into commercially relevant classes of agrochemicals.

Synthesis of the Key Intermediate: Methyl 3-Amino-2-Thiophenecarboxylate

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[4] This one-pot, multi-component reaction offers a convergent and atom-economical approach to this important heterocyclic system.[5]

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction proceeds through three key stages:

-

Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (e.g., methyl cyanoacetate) and a carbonyl compound (an aldehyde or ketone) forms an α,β-unsaturated nitrile intermediate.[6] The choice of base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for this step.[6]

-

Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex but is a critical C-S bond-forming event.[6]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6] The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.

Caption: Generalized workflow of the Gewald reaction.

Protocol: Gewald Synthesis of Methyl 3-Amino-2-Thiophenecarboxylate

This protocol describes a general procedure for the synthesis of methyl 3-amino-2-thiophenecarboxylate.

Materials:

-

Methyl cyanoacetate

-

A suitable aldehyde or ketone (e.g., cyclohexanone for a tetrahydrobenzothiophene derivative)

-

Elemental sulfur

-

Morpholine or triethylamine

-

Methanol or ethanol

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of the carbonyl compound (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add morpholine (0.1 eq) as a catalyst.

-

Stir the mixture at room temperature and add elemental sulfur (1.1 eq) in one portion.

-

Gently heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality: The use of a catalytic amount of a secondary amine like morpholine is sufficient to promote the initial condensation without leading to significant side reactions. Gentle heating increases the solubility and reactivity of elemental sulfur.

Application in Herbicide Synthesis: The Case of Thifensulfuron-methyl

Methyl 3-amino-2-thiophenecarboxylate is a crucial precursor for the synthesis of sulfonylurea herbicides, such as thifensulfuron-methyl .[2] These herbicides are known for their high efficacy at low application rates.

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to plant death. The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals.[7]

Caption: Mechanism of action of sulfonylurea herbicides.

Synthetic Strategy for Thifensulfuron-methyl

The synthesis of thifensulfuron-methyl involves the formation of a sulfonylurea bridge connecting the thiophene heterocycle with a triazine ring system.[8]

Step 1: Sulfonylation of Methyl 3-Amino-2-thiophenecarboxylate

The amino group of methyl 3-amino-2-thiophenecarboxylate is first converted to a sulfonyl chloride.

Step 2: Synthesis of the Triazine Moiety

The triazine component, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, is synthesized separately. This can be achieved through the reaction of cyanuric chloride with appropriate nucleophiles.[9]

Step 3: Formation of the Sulfonylurea Bridge

The thiophene sulfonyl chloride is reacted with the triazinyl amine in the presence of a base to form the final sulfonylurea linkage.

Protocol: Synthesis of Thifensulfuron-methyl (Illustrative)

This protocol is an illustrative pathway based on established chemical transformations for sulfonylurea synthesis.

Materials:

-

Methyl 3-amino-2-thiophenecarboxylate

-

Chlorosulfonic acid

-

Thionyl chloride

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

-

Pyridine or another suitable base

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

Synthesis of Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate: Carefully add methyl 3-amino-2-thiophenecarboxylate (1.0 eq) to an excess of chlorosulfonic acid at 0 °C. Stir the mixture until the starting material is fully converted to the sulfonic acid. Subsequently, treat the reaction mixture with thionyl chloride to form the sulfonyl chloride. Quench the reaction carefully with ice water and extract the product with a suitable organic solvent.

-

Coupling Reaction: Dissolve the methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate (1.0 eq) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in anhydrous acetonitrile. Add pyridine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield thifensulfuron-methyl.

Causality: The use of anhydrous conditions is critical to prevent hydrolysis of the reactive sulfonyl chloride intermediate. Pyridine acts as a base to neutralize the HCl generated during the coupling reaction, driving the equilibrium towards product formation.

Application in Fungicide Synthesis: Thienopyrimidines

The fusion of a thiophene ring with a pyrimidine ring results in the thienopyrimidine scaffold, a core structure found in numerous biologically active compounds, including fungicides.[10] Methyl 3-amino-2-thiophenecarboxylate is an ideal starting material for the construction of thieno[2,3-d]pyrimidines.[11]

General Synthetic Routes to Thienopyrimidines

The synthesis of thienopyrimidines from methyl 3-amino-2-thiophenecarboxylate typically involves the annulation of the pyrimidine ring onto the thiophene core. This can be achieved through various cyclization strategies.[12]

Caption: General synthetic approach to thienopyrimidines.

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol outlines the synthesis of a model thieno[2,3-d]pyrimidin-4(3H)-one, a common core in fungicidal compounds.

Materials:

-

Methyl 3-amino-2-thiophenecarboxylate

-

Formamide

-

High-boiling point solvent (optional, e.g., N,N-dimethylformamide)

Procedure:

-

A mixture of methyl 3-amino-2-thiophenecarboxylate (1.0 eq) and an excess of formamide (5-10 eq) is heated at reflux (around 180-200 °C) for several hours.

-

Monitor the reaction by TLC. The progress of the reaction can be observed by the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol or water) to remove excess formamide, and dry under vacuum.

-

If the product does not precipitate, the excess formamide can be removed by vacuum distillation, and the residue purified by recrystallization or column chromatography.

Causality: High temperatures are required to drive the cyclization and elimination of methanol and water. Formamide serves as both a reactant (providing the C2 and N3 atoms of the pyrimidine ring) and a solvent.

Structure-Activity Relationships (SAR) of Thienopyrimidine Fungicides

The biological activity of thienopyrimidine fungicides can be fine-tuned by modifying the substituents on the heterocyclic core. Key positions for modification include:

-

Position 2: Introduction of various substituents can modulate the fungicidal spectrum and potency.

-

Position 4: The nature of the substituent at this position significantly influences the molecule's interaction with the target enzyme.

-

Thiophene Ring: Substitution on the thiophene ring can affect the overall lipophilicity and metabolic stability of the compound.

| Position of Substitution | Effect on Activity | Rationale |

| 2 | Can be varied to optimize the spectrum of activity. | This position often interacts with a variable region of the target protein. |

| 4 | Critical for target binding; often an amino or alkoxy group. | This position is frequently involved in key hydrogen bonding interactions with the active site. |

| 5, 6 (Thiophene) | Modulates physicochemical properties. | Affects solubility, membrane permeability, and metabolic stability. |

Other Agrochemical Applications

The versatility of the 3-amino-2-thiophenecarboxylate scaffold extends beyond herbicides and fungicides. Research has shown its potential in the development of insecticides . For example, derivatives incorporating a pyrazolecarboxamide moiety have demonstrated insecticidal activity.[13] This highlights the broad applicability of this building block in the discovery of new crop protection agents.

Conclusion

Methyl 3-amino-2-thiophenecarboxylate is a cornerstone intermediate in the synthesis of a wide array of agrochemicals. Its facile synthesis via the Gewald reaction and the versatile reactivity of its functional groups allow for the efficient construction of complex heterocyclic systems. A thorough understanding of the reaction mechanisms, synthetic protocols, and structure-activity relationships associated with this scaffold is essential for the rational design and development of novel, effective, and safe crop protection solutions. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to leverage the power of thiophene chemistry in their agrochemical discovery endeavors.

References

- Mao, M. Z., Li, Y. X., Zhou, Y. Y., Zhang, X. L., Liu, Q. X., Di, F. J., Song, H. B., Xiong, L. X., Li, Y. Q., & Li, Z. M. (2014). Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues. Journal of Agricultural and Food Chemistry, 62(10), 2215–2223.

- MDPI. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)

-

AERU, University of Hertfordshire. (n.d.). Thifensulfuron-methyl (Ref: DPX M6316). Retrieved from [Link]

- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338.

- Natural Sciences Publishing. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.

- Al-Zaydi, K. M. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 15(12), 9403-9418.

- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4), 003.

-

PrepChem.com. (n.d.). Synthesis of N-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-4-nitrothiophene-2-sulfonamide. Retrieved from [Link]

- Google Patents. (1959). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

ResearchGate. (2000). Effects of the sulfonylurea herbicide metsulfuron methyl on growth and reproduction of five wetland and terrestrial plant species. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-amino-2-thiophenecarboxylate: A Versatile Intermediate for Innovation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Academia.edu. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

-

SciELO. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

Sources

- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. chemixl.com [chemixl.com]

- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. (PDF) Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives [academia.edu]

- 12. scielo.br [scielo.br]

- 13. Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]